molecular formula C16H22O B096900 3-(4-Cyclohexylphenyl)-2-methylpropanal CAS No. 17580-94-8

3-(4-Cyclohexylphenyl)-2-methylpropanal

Cat. No.: B096900
CAS No.: 17580-94-8
M. Wt: 230.34 g/mol
InChI Key: ZFIVSZPVPRXMEF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(4-Cyclohexylphenyl)-2-methylpropanal is an organic compound characterized by a cyclohexyl group attached to a phenyl ring, which is further connected to a 2-methylpropanal moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Cyclohexylphenyl)-2-methylpropanal can be achieved through several synthetic routes. One common method involves the Friedel-Crafts alkylation of cyclohexylbenzene with an appropriate alkylating agent, followed by subsequent functional group transformations to introduce the aldehyde functionality.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. Catalysts such as Lewis acids (e.g., aluminum chloride) are often employed to facilitate the Friedel-Crafts reaction, and subsequent steps may include oxidation or reduction reactions to achieve the desired product.

Chemical Reactions Analysis

Types of Reactions

3-(4-Cyclohexylphenyl)-2-methylpropanal can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Electrophilic aromatic substitution reactions may involve reagents such as halogens (e.g., bromine) or nitrating agents (e.g., nitric acid).

Major Products Formed

    Oxidation: 3-(4-Cyclohexylphenyl)-2-methylpropanoic acid.

    Reduction: 3-(4-Cyclohexylphenyl)-2-methylpropanol.

    Substitution: Various substituted derivatives of the phenyl ring, depending on the electrophile used.

Scientific Research Applications

3-(4-Cyclohexylphenyl)-2-methylpropanal has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(4-Cyclohexylphenyl)-2-methylpropanal involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to downstream effects on cellular pathways. Detailed studies on its molecular interactions and pathways are essential to fully understand its mechanism of action.

Comparison with Similar Compounds

Similar Compounds

    4-Cyclohexylbenzaldehyde: Similar structure but lacks the 2-methylpropanal moiety.

    3-(4-Cyclohexylphenyl)propanal: Similar structure but lacks the methyl group on the propanal moiety.

    4-Cyclohexylacetophenone: Similar structure but contains a ketone group instead of an aldehyde.

Uniqueness

3-(4-Cyclohexylphenyl)-2-methylpropanal is unique due to the presence of both the cyclohexyl and 2-methylpropanal groups, which confer distinct chemical and physical properties. This uniqueness makes it a valuable compound for various applications, particularly in the synthesis of complex organic molecules and the exploration of its potential biological activities.

Properties

IUPAC Name

3-(4-cyclohexylphenyl)-2-methylpropanal
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22O/c1-13(12-17)11-14-7-9-16(10-8-14)15-5-3-2-4-6-15/h7-10,12-13,15H,2-6,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFIVSZPVPRXMEF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CC=C(C=C1)C2CCCCC2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00281635
Record name 3-(4-cyclohexylphenyl)-2-methylpropanal
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00281635
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17580-94-8
Record name NSC22278
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=22278
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 3-(4-cyclohexylphenyl)-2-methylpropanal
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00281635
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.